molecular formula C12H15NO4 B554844 N-Acetyl-O-methyl-L-tyrosine CAS No. 28047-05-4

N-Acetyl-O-methyl-L-tyrosine

Cat. No. B554844
CAS RN: 28047-05-4
M. Wt: 237.25 g/mol
InChI Key: HRUASHPCEMXOMR-NSHDSACASA-N
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Description

N-Acetyl-O-methyl-L-tyrosine is an acetyl derivative of the amino acid, L-tyrosine . It is more water-soluble than L-tyrosine . It is used as a precursor to tyrosine .


Synthesis Analysis

N-acetyl-L-tyrosine methyl ester can be converted to the optically pure O-methyl derivative by reaction with diazomethane . A series of N-acetyl-O-(!-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester .


Molecular Structure Analysis

The molecular formula of N-Acetyl-O-methyl-L-tyrosine is C12H15NO4 . It is a derivative of L-tyrosine, an amino acid that builds neurotransmitters and proteins in the human body .


Chemical Reactions Analysis

N-acetyl-L-tyrosine is used as a model system in biochemistry and molecular biology to study the transfer reactions of tyrosine, which are important for energy metabolism, protein synthesis, and metal chelation .


Physical And Chemical Properties Analysis

N-Acetyl-L-Tyrosine is a white crystalline powder . It is freely soluble in water compared to L-tyrosine . The molecular weight of N-Acetyl-O-methyl-L-tyrosine is 237.252 Da .

Scientific Research Applications

1. Bioavailability and Prodrug Potential

  • Research has investigated the effectiveness of N-Acetyl-L-tyrosine as a prodrug, a medication converted within the body into a pharmacologically active drug. In one study, various tyrosine prodrugs, including N-Acetyl-L-tyrosine, were assessed for their bioavailability and effectiveness. N-Acetyl-L-tyrosine was found to be the least effective prodrug among those tested, indicating potential limitations in its use as a prodrug form of tyrosine (Topall & Laborit, 1989).

2. Electrochemical Properties

  • Studies have explored the electrode potentials of various aromatic amino acids, including derivatives of N-Acetyl-L-tyrosine. These investigations provide insights into the electrochemical behavior of these compounds, which is critical for understanding their interactions and roles in biological systems (Mahmoudi et al., 2016).

3. Acidity and Spectroscopic Properties

  • Research on the acidity and spectroscopic properties of tyrosine and its derivatives, including N-Acetyl-L-tyrosine, has been conducted. This research contributes to a deeper understanding of the chemical properties of these compounds, which can influence their behavior and interactions in various biological contexts (Szabelski et al., 2002).

4. Photophysical Studies

  • Photophysical studies of tyrosine and its derivatives, including N-Acetyl-L-tyrosine, have been performed. These studies help elucidate the nature of fluorescence in tyrosine-derived analogues, enhancing our understanding of how these compounds behave under various light conditions, which can be relevant in biochemical and medical research (Wiczk et al., 1997).

5. Site-Specific Protein Modification

  • N-Acetyl-L-tyrosine has been utilized in the development of new strategies for site-specific protein modification. This approach is crucial for labeling proteins for research, facilitating a deeper understanding of protein interactions and functions (Tamilarasu et al., 2001).

Safety And Hazards

N-acetyl-L-tyrosine should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest. If swallowed then seek immediate medical assistance. Keep in a dry, cool and well-ventilated place .

Future Directions

N-Acetyl-L-Tyrosine plays a necessary part in the synthesis of dopamine and other hormones in your body. Sufficient levels of L-tyrosine give you the building blocks necessary to make enough dopamine so your brain has the tools it needs to function properly . The site-specific incorporation of UAAs into proteins and their applications in enzyme engineering for tuning and expanding the functional properties of enzymes are areas of future research .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUASHPCEMXOMR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450146
Record name N-Acetyl-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-O-methyl-L-tyrosine

CAS RN

28047-05-4
Record name N-Acetyl-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EH Strickland, M Wilchek, J Horwitz, C Billups - Journal of Biological …, 1972 - ASBMB
… To minimize aggregation, N-acetyl-O-methyl-l-tyrosine ethyl ester (N-Ac-O-Me-l-Tyr ethyl ester) and N-stearyl-Omethyl-l-tyrosine n-hexyl ester were studied. O-Methyl tyrosine …
Number of citations: 73 www.jbc.org
RL Peterson - 1964 - core.ac.uk
Enzymes are proteins which can catalyze certain chemical reactions (1, 2, 3). One characteristic property of enzymes as a class of catalysts is their structural and stereochemical specifici…
Number of citations: 0 core.ac.uk
RLM Synge - Biochemical Journal, 1939 - ncbi.nlm.nih.gov
… On acidifying with HCI, crystallization occurred, and the product on recrystallization from water had MP 1510 (not depressed on admixture with a sample of N-acetyl-O-methyl-l-tyrosine …
Number of citations: 14 www.ncbi.nlm.nih.gov
LC Venier - 1966 - ir.library.oregonstate.edu
… The N- acetyl -O- methyl -L- tyrosine (approximately 20 gm) was suspended in 4 N HC1 (410 ml) and refluxed for two and one -half hours. The solution was concentrated under reduced …
Number of citations: 0 ir.library.oregonstate.edu
Z ARNOLD - Acta Chem. Scand. B, 1977 - actachemscand.org
… N-Acetyl-O-methyl-L-tyrosine ethyl ester (5). A solution of 4 (prepared in two steps 1" from 2) (0.20 mol, 47.4 g) and p-toluenesulfonic acid monohydrate (3 g) in absolute ethanol (300 ml…
Number of citations: 5 actachemscand.org
F Volontè, I Pisanelli, P D'Arrigo, F Viani… - Enzyme and microbial …, 2011 - Elsevier
… 6, 12–14% of 10 mM N-acetyl-O-methyl l-tyrosine- or l-phenylalanine was converted in 1 h by employing 0.04 mg of purified recombinant CHY1. From this figure, an overall productivity …
Number of citations: 4 www.sciencedirect.com
FY Dupradeau, A Pigache, T Zaffran… - Physical Chemistry …, 2010 - pubs.rsc.org
… Examples of such a P2N file format for the ethanol, dimethylphosphate and N-acetyl-O-methyl-L-tyrosine-N′-methylamide molecules are presented in the Fig. S1 of the supplementary …
Number of citations: 940 pubs.rsc.org
AJ Nappi, E Vass - Biochimica et Biophysica Acta (BBA)-General Subjects, 1998 - Elsevier
The differing effects of O-methylated catecholamines and their dihydroxyphenyl precursors on the production of ⋅ OH were quantified using a previously established specific salicylate …
Number of citations: 58 www.sciencedirect.com
PO LARSEN… - Acta Chem. Scand., Ser. B, 1977 - actachemscand.org
… Secondly the recently described production of N -acetyl-3-(3formyl-4-methoxyphenyl)-L-alanine ethyl ester, from N -acetyl-O-methyl-L-tyrosine ethyl ester, …
Number of citations: 8 actachemscand.org
FY Dupradeau, C Cezard, R Lelong… - Nucleic acids …, 2007 - academic.oup.com
… The charges were derived using N -Acetyl- O -methyl- l -tyrosine- N ′-methylamide (capped amino-acid ACE-TYM-NME) and using intra-molecular charge constraints set to zero for the …
Number of citations: 119 academic.oup.com

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